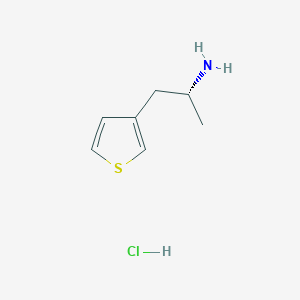

(R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride

Description

Significance within Thiophene-Based Chemical Scaffolds in Modern Chemical Science

The thiophene (B33073) ring is a five-membered, sulfur-containing aromatic heterocycle that is considered a "privileged pharmacophore" in medicinal chemistry. nih.gov Thiophene and its derivatives are key building blocks in a multitude of compounds with a wide array of applications in both biological and molecular materials science. nih.govmdpi.com The significance of this scaffold is underscored by its presence in numerous clinically used drugs, demonstrating its versatility and importance in drug design. nih.govnih.gov In fact, heterocyclic compounds are foundational to modern pharmaceuticals, with over 75% of drugs in clinical use containing at least one such ring in their structure. nih.gov

The utility of the thiophene moiety stems from several key properties. It is an electron-rich system and is often used as a bioisosteric replacement for a phenyl ring in SAR studies. nih.gov The presence of the sulfur atom can also be advantageous, as it can participate in hydrogen bonding, potentially enhancing the interaction between a drug and its biological target. nih.gov Thiophene derivatives have been investigated for a vast range of pharmacological activities, including anti-inflammatory, anticancer, antipsychotic, and antimicrobial properties. nih.govnih.gov

Overview of Stereoisomer Importance in Pharmaceutical and Organic Chemistry Research

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a field of fundamental importance in chemistry, with profound implications for the pharmaceutical industry. omicsonline.org The spatial arrangement of atoms in a molecule dictates its physical and chemical properties, including its biological activity. Molecules that are stereoisomers have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms. mhmedical.com

A key concept in stereochemistry is chirality, which describes molecules that are non-superimposable on their mirror images. These mirror-image isomers are known as enantiomers. While enantiomers share most physical and chemical properties, they can exhibit vastly different biological activities and toxicities because they interact differently with chiral biological molecules like enzymes and receptors. This distinction is critical in drug development, where one enantiomer may be therapeutically active while the other is inactive or even harmful, as exemplified by the historical case of thalidomide. slideshare.net

For many therapeutics, formulating a drug as a single enantiomer can lead to greater selectivity for its target, an improved therapeutic index, and more predictable pharmacokinetics compared to a racemic mixture (a 1:1 mixture of both enantiomers). omicsonline.org Consequently, understanding and controlling stereochemistry is a crucial aspect of modern drug discovery and organic synthesis. slideshare.net

Historical Context of Related Thiophene-Containing Chemical Entity Investigations

The history of thiophene chemistry began with its discovery in 1882 by Victor Meyer. nih.govderpharmachemica.com He identified it as a contaminant in benzene (B151609) derived from coal tar. derpharmachemica.com The discovery was made when it was observed that crude benzene, but not purified benzene, produced a blue color when mixed with isatin (B1672199) and sulfuric acid. Meyer successfully isolated the sulfur-containing compound responsible for the reaction and named it thiophene. derpharmachemica.com

Since its discovery, the thiophene nucleus has become a staple in heterocyclic chemistry. derpharmachemica.com In medicinal chemistry, investigations into thiophene derivatives have led to the development of numerous pharmacologically active compounds. derpharmachemica.com The metabolic pathways of thiophene-containing drugs have also been a significant area of research. It has been found that the thiophene ring can be metabolized to form reactive metabolites, such as thiophene S-oxides and thiophene epoxides. acs.org This bioactivation potential has been linked to toxicity in some cases, leading to the withdrawal of certain thiophene-based drugs, such as tienilic acid, and underscoring the importance of comprehensive metabolic studies in the development of new chemical entities. acs.org

Data Tables

Table 1: Chemical and Physical Properties of 1-(Thiophen-3-yl)propan-2-amine (B2537702)

| Property | Value |

| Molecular Formula | C₇H₁₁NS |

| Molecular Weight | 141.24 g/mol |

| IUPAC Name | 1-thiophen-3-ylpropan-2-amine |

| Synonyms | 3-(2-aminopropyl)-thiophene, 3-Thienoamphetamine |

| InChI | InChI=1S/C7H11NS/c1-6(8)4-7-2-3-9-5-7/h2-3,5-6H,4,8H2,1H3 |

| InChIKey | RTEQDZAVAQTCOK-UHFFFAOYSA-N |

| Canonical SMILES | CC(CC1=CSC=C1)N |

Note: Data corresponds to the parent free base compound as sourced from PubChem (CID 13188564). nih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-1-thiophen-3-ylpropan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS.ClH/c1-6(8)4-7-2-3-9-5-7;/h2-3,5-6H,4,8H2,1H3;1H/t6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYLFJHNGXXQRI-FYZOBXCZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CSC=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CSC=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2007917-27-1 | |

| Record name | 3-Thiopheneethanamine, α-methyl-, hydrochloride (1:1), (αR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2007917-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Stereochemical Characterization and Enantiomeric Purity Assessment

Advanced Spectroscopic Methods for Stereochemical Assignment

Modern spectroscopic techniques offer powerful tools for the non-destructive determination of a molecule's absolute stereochemistry in solution. These methods are based on the differential interaction of chiral molecules with polarized light or through the use of chiral auxiliary agents in nuclear magnetic resonance spectroscopy.

Chiral Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile method for differentiating enantiomers. This is typically achieved by converting the enantiomers into diastereomers by reaction with a chiral derivatizing agent (CDA) or by non-covalent interaction with a chiral solvating agent (CSA). These diastereomeric species exhibit distinct NMR spectra, allowing for the identification and quantification of the individual enantiomers.

For a primary amine like (R)-1-(Thiophen-3-yl)propan-2-amine, common chiral derivatizing agents include Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its acyl chloride, which form diastereomeric amides. The differing magnetic environments of the protons and carbons in these diastereomers lead to separate signals in the ¹H and ¹³C NMR spectra.

Alternatively, chiral solvating agents such as (R)- or (S)-1,1'-bi-2-naphthol (BINOL) or derivatives of tartaric acid can be used. These agents form transient diastereomeric complexes with the enantiomers of the amine, leading to observable chemical shift differences (Δδ). The magnitude of these differences is dependent on the specific solvating agent, the solvent, and the temperature.

Table 1: Representative ¹H NMR Chemical Shift Differences (ΔΔδ in ppm) for Diastereomeric Derivatives of Chiral Amines with a Chiral Derivatizing Agent. | Proton | Diastereomer 1 (R-amine, R-CDA) | Diastereomer 2 (S-amine, R-CDA) | ΔΔδ = |δ₁ - δ₂| | |---|---|---|---| | Hα (methine) | 4.25 | 4.35 | 0.10 | | Hβ (methylene) | 3.05 | 3.10 | 0.05 | | CH₃ (methyl) | 1.20 | 1.28 | 0.08 | Note: This table is illustrative and shows typical chemical shift differences that might be observed for a chiral amine upon derivatization. Actual values for (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride would require experimental determination.

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the molecule's absolute configuration.

The determination of the absolute configuration of this compound using VCD involves a comparison of the experimentally measured VCD spectrum with a theoretically calculated spectrum. The theoretical spectrum is obtained through quantum chemical calculations, typically using density functional theory (DFT), for one of the enantiomers (e.g., the (R)-enantiomer). A match between the signs and relative intensities of the major bands in the experimental and calculated spectra provides a confident assignment of the absolute configuration.

Key vibrational modes for a molecule like 1-(thiophen-3-yl)propan-2-amine (B2537702) would include C-H stretching and bending modes of the propyl chain and the thiophene (B33073) ring, as well as N-H bending modes of the amine group.

Chiral chromatography is a cornerstone for the separation of enantiomers. When coupled with mass spectrometry (MS), it provides a highly sensitive and selective method for both the separation and identification of chiral compounds. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common chromatographic techniques used for this purpose.

The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers. For primary amines, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. The choice of the mobile phase is crucial for achieving optimal separation. In HPLC, this typically consists of a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695), often with an amine additive to improve peak shape.

Mass spectrometry detection provides molecular weight and fragmentation information, confirming the identity of the separated enantiomers.

Table 2: Illustrative Chiral HPLC Method Parameters for the Separation of Thiophene-Based Amine Enantiomers.

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H (amylose derivative) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm / Mass Spectrometry (ESI+) |

| Retention Time (R-enantiomer) | 8.5 min |

| Retention Time (S-enantiomer) | 10.2 min |

Note: These parameters are based on typical methods for similar compounds and would require optimization for this compound.

X-ray Crystallography for Definitive Absolute Configuration Determination

X-ray crystallography is considered the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis provides a detailed three-dimensional map of the electron density within the crystal, revealing the precise spatial arrangement of all atoms.

To determine the absolute configuration, the anomalous dispersion of X-rays by the atoms in the crystal is utilized. The Flack parameter, derived from the crystallographic data, is a key indicator of the correctness of the assigned absolute stereochemistry. A value close to zero for the correct enantiomeric model confirms the assignment. For the hydrochloride salt of (R)-1-(Thiophen-3-yl)propan-2-amine, obtaining a suitable single crystal is a prerequisite for this analysis.

Methodologies for Enantiomeric Excess Determination in Research Samples

The determination of enantiomeric excess (e.e.) is crucial in asymmetric synthesis and for the quality control of enantiomerically pure compounds. Enantiomeric excess is a measure of the purity of one enantiomer over the other and is defined as:

e.e. (%) = |([R] - [S]) / ([R] + [S])| * 100

Several of the techniques used for stereochemical assignment can also be adapted for the precise determination of enantiomeric excess.

Chiral HPLC and GC: These are the most widely used methods for determining e.e. By separating the enantiomers, the relative peak areas in the chromatogram can be used to calculate the proportion of each enantiomer in the mixture. These methods are known for their high accuracy, precision, and sensitivity.

Chiral NMR Spectroscopy: After converting the enantiomers into diastereomers using a chiral derivatizing agent, the integration of the distinct signals corresponding to each diastereomer in the NMR spectrum allows for the calculation of the enantiomeric ratio and thus the enantiomeric excess. Chiral solvating agents can also be used, although care must be taken as the observed peak intensities can sometimes be influenced by differential binding affinities.

Capillary Electrophoresis (CE): Chiral CE is another powerful technique for enantiomeric separation and quantification. It often employs a chiral selector, such as a cyclodextrin, added to the background electrolyte. The differential migration times of the enantiomers allow for their separation and quantification.

Table 3: Comparison of Methods for Enantiomeric Excess Determination.

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Chiral HPLC/GC | Diastereomeric interaction with a chiral stationary phase | High accuracy, sensitivity, and wide applicability | Requires method development for each compound |

| Chiral NMR | Formation of diastereomers with a chiral auxiliary | Provides structural information, relatively fast | Lower sensitivity than chromatographic methods, potential for kinetic resolution with derivatizing agents |

Synthetic Methodologies and Derivatization Strategies

Asymmetric Synthesis Approaches to the (R)-Enantiomer of 1-(Thiophen-3-yl)propan-2-amine (B2537702) Hydrochloride

Direct asymmetric synthesis offers an efficient route to the desired (R)-enantiomer, bypassing the need for resolving a racemic mixture and thus maximizing the theoretical yield. Various strategies, including the use of chiral auxiliaries, asymmetric catalysis, and chemoenzymatic methods, are explored for their potential in the stereocontrolled synthesis of this target molecule.

Chiral Auxiliary-Mediated Synthetic Routes

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily imparting chirality to a prochiral substrate to direct subsequent transformations in a stereoselective manner. yale.edu For the synthesis of chiral amines like 1-(thiophen-3-yl)propan-2-amine, auxiliaries such as pseudoephedrine and tert-butanesulfinamide are commonly employed. yale.edunih.gov

A general approach involves the attachment of a chiral auxiliary to a suitable precursor, followed by a diastereoselective bond formation to establish the desired stereocenter. For instance, a thiophen-3-yl containing carboxylic acid derivative could be coupled with a chiral auxiliary like a valine-derived oxazolidinone. Subsequent enolate formation and alkylation, followed by removal of the auxiliary, would yield the chiral amine. While specific examples for the synthesis of (R)-1-(thiophen-3-yl)propan-2-amine using this exact route are not extensively detailed in publicly available literature, the principles are well-established in the synthesis of other chiral amines.

A notable example of a widely used chiral auxiliary is tert-butanesulfinamide. yale.edu This reagent can be condensed with a ketone precursor, 1-(thiophen-3-yl)propan-2-one, to form a chiral N-sulfinyl imine. The subsequent diastereoselective reduction of this imine, followed by acidic cleavage of the sulfinyl group, would afford the desired (R)-amine. The stereochemical outcome is controlled by the chirality of the tert-butanesulfinamide used.

Table 1: Common Chiral Auxiliaries and Their General Application in Chiral Amine Synthesis

| Chiral Auxiliary | General Application | Key Features |

| Evans Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions | High diastereoselectivity, predictable stereochemistry. |

| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylation of amides | Crystalline derivatives, high diastereoselectivity. nih.gov |

| tert-Butanesulfinamide | Synthesis of a wide variety of chiral amines | Forms stable, electrophilic imines; high diastereoselectivity in additions. yale.edu |

| SAMP/RAMP | Asymmetric alkylation of hydrazones | High enantiomeric excesses, versatile for various carbonyl compounds. |

This table presents generally applicable chiral auxiliaries; their specific use for the target compound may require further research and development.

Asymmetric Catalysis for Enantioselective Formation

Asymmetric catalysis provides a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst can generate a large quantity of the desired enantiomer. Both organocatalysis and metal-catalyzed reactions are prominent in the synthesis of chiral amines.

Organocatalysis: Chiral phosphoric acids and other Brønsted acids have emerged as powerful catalysts for the asymmetric synthesis of amines. nih.gov For instance, the reductive amination of 1-(thiophen-3-yl)propan-2-one could potentially be achieved using a chiral organocatalyst in the presence of an ammonia (B1221849) source and a suitable reducing agent. The catalyst would facilitate the enantioselective formation of an imine intermediate, which is then reduced to the chiral amine.

Metal-Catalyzed Reactions: Transition metal complexes with chiral ligands are extensively used for the asymmetric hydrogenation of prochiral enamines or imines. nih.gov A plausible route to (R)-1-(thiophen-3-yl)propan-2-amine would involve the synthesis of a suitable enamine or imine precursor derived from 1-(thiophen-3-yl)propan-2-one. The asymmetric hydrogenation of this precursor using a chiral rhodium, ruthenium, or iridium catalyst could yield the target amine with high enantioselectivity. The choice of metal and chiral ligand is crucial for achieving high efficiency and stereocontrol.

Chemoenzymatic Synthesis Pathways and Optimization

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. Enzymes such as transaminases, lipases, and oxidoreductases are particularly useful for the production of chiral amines. researchgate.net

A chemoenzymatic approach could involve the use of a transaminase to convert 1-(thiophen-3-yl)propan-2-one into (R)-1-(thiophen-3-yl)propan-2-amine. This reaction would require an amine donor, and the enzyme's inherent chirality would direct the stereochemical outcome. The optimization of such a process would involve screening for a suitable transaminase with high activity and selectivity for the specific substrate, as well as optimizing reaction conditions such as pH, temperature, and co-solvent.

While the direct chemoenzymatic synthesis of the target compound is not widely reported, the successful application of this strategy for structurally similar molecules, such as intermediates for the drug duloxetine (B1670986) (which contains a thiophen-2-yl moiety), suggests its feasibility. researchgate.net

Resolution of Racemic 1-(Thiophen-3-yl)propan-2-amine Hydrochloride Mixtures

When a direct asymmetric synthesis is not feasible or economical, the resolution of a racemic mixture is a common strategy to obtain the desired enantiomer. This involves separating the two enantiomers of 1-(thiophen-3-yl)propan-2-amine.

Diastereomeric Salt Formation and Selective Crystallization Techniques

This classical resolution method relies on the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. libretexts.orglibretexts.org These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

For the resolution of racemic 1-(thiophen-3-yl)propan-2-amine, a chiral acid such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphorsulfonic acid could be used. libretexts.org The choice of resolving agent and solvent system is critical for achieving efficient separation. After separation of the desired diastereomeric salt, the pure (R)-enantiomer can be liberated by treatment with a base, followed by conversion to the hydrochloride salt. The successful resolution of the structurally related 3-(methylamino)-1-(2-thienyl)propan-1-ol using (S)-mandelic acid highlights the potential of this method. researchgate.net A patent describes the resolution of a similar compound, 3-(methylamino)-1-(2-thienyl)propan-1-ol, using mandelic acid or tartaric acid derivatives. google.com

Table 2: Common Chiral Resolving Agents for Amines

| Chiral Resolving Agent | Type | Typical Application |

| (+)-Tartaric Acid | Chiral Acid | Formation of diastereomeric salts with racemic bases. libretexts.org |

| (-)-Mandelic Acid | Chiral Acid | Resolution of racemic amines and alcohols. researchgate.net |

| (+)-Camphorsulfonic Acid | Chiral Acid | Widely used for the resolution of basic compounds. |

| (-)-Dibenzoyltartaric Acid | Chiral Acid | Effective for a broad range of racemic amines. |

This table lists common resolving agents and their general applications.

Kinetic Resolution Methodologies

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, leading to an enrichment of the less reactive enantiomer. researchgate.net This method is particularly useful when a suitable resolving agent for diastereomeric salt formation cannot be found.

Preparative Chromatographic Chiral Separation

The isolation of the desired (R)-enantiomer of 1-(thiophen-3-yl)propan-2-amine from a racemic mixture is a critical step. Preparative chiral chromatography is a powerful technique for this purpose, offering high resolution and the ability to obtain enantiomerically pure compounds. nih.gov High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common methods employed for such separations. mdpi.comselvita.com

High-Performance Liquid Chromatography (HPLC):

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus separation. nih.govmdpi.com For primary amines like 1-(thiophen-3-yl)propan-2-amine, polysaccharide-based CSPs are particularly effective. nih.gov These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, offer a broad range of enantioselectivity. nih.gov

A typical preparative HPLC method for the resolution of a racemic mixture of 1-(thiophen-3-yl)propan-2-amine would involve the following:

| Parameter | Typical Conditions |

| Column | Polysaccharide-based chiral stationary phase (e.g., Amylose or Cellulose derivatives) |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) |

| Detection | UV spectrophotometry |

| Flow Rate | Optimized for preparative scale to maximize throughput while maintaining resolution |

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes differs for each enantiomer, resulting in their separation.

Supercritical Fluid Chromatography (SFC):

Preparative SFC has emerged as a greener and often faster alternative to HPLC for chiral separations. selvita.comchromatographyonline.com It uses supercritical carbon dioxide as the main mobile phase component, often with a small amount of a polar co-solvent (modifier) such as methanol (B129727) or ethanol (B145695). selvita.comafmps.be The low viscosity and high diffusivity of supercritical fluids allow for higher flow rates and faster separations without a significant loss in resolution. afmps.be

For the chiral separation of primary amines, crown ether-based CSPs have shown particular promise in SFC. wiley.com These CSPs can form host-guest complexes with the protonated amine, and the differing stabilities of these complexes for each enantiomer enable their separation.

| Parameter | Typical Conditions |

| Column | Crown ether-based or polysaccharide-based chiral stationary phase |

| Mobile Phase | Supercritical CO2 with a modifier (e.g., methanol with an acidic or basic additive) |

| Detection | UV or Mass Spectrometry (MS) |

| Pressure/Temp. | Optimized to maintain the supercritical state of the mobile phase |

The choice between HPLC and SFC often depends on factors such as the scale of the separation, the desired purity, and the availability of instrumentation.

Synthetic Routes from Diverse Precursors

The synthesis of (R)-1-(thiophen-3-yl)propan-2-amine hydrochloride can be approached from various starting materials, involving key steps such as the functionalization of the thiophene (B33073) ring and the introduction of the chiral amine group.

A common strategy begins with the functionalization of the thiophene ring to introduce the three-carbon propyl chain. This can be achieved through several classic organic reactions.

One plausible route involves the Friedel-Crafts acylation of thiophene with propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield 1-(thiophen-3-yl)propan-1-one. The regioselectivity of this reaction can be influenced by the reaction conditions and the specific thiophene starting material.

An alternative approach is the reaction of a 3-thienyl organometallic reagent, such as 3-thienyllithium or a 3-thienyl Grignard reagent, with a suitable electrophile to introduce the propyl chain. wikipedia.orgresearchgate.net For instance, 3-thienyllithium can be prepared by the deprotonation of thiophene with an organolithium reagent like n-butyllithium. wikipedia.org This nucleophile can then react with an appropriate three-carbon electrophile.

Once the propyl chain is attached to the thiophene ring, the next crucial step is the introduction of the amine group at the 2-position of the propyl chain and the establishment of the (R)-stereochemistry.

Reductive Amination:

A common method is the reductive amination of a ketone precursor, such as 1-(thiophen-3-yl)propan-2-one. This ketone can be synthesized, for example, by the oxidation of the corresponding secondary alcohol. The ketone can then be reacted with an ammonia source in the presence of a reducing agent to form the racemic amine.

Asymmetric Synthesis:

To obtain the desired (R)-enantiomer directly, asymmetric synthesis methods can be employed. One such strategy involves the use of a chiral auxiliary. For instance, the ketone precursor can be reacted with a chiral amine to form a chiral imine, which is then reduced diastereoselectively. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched amine.

Another powerful approach is the use of chiral catalysts for the asymmetric reduction of an imine or a related precursor. yale.edu For example, the asymmetric hydrogenation of a suitable enamine or imine precursor using a chiral transition metal catalyst can provide direct access to the (R)-amine with high enantioselectivity.

Alternatively, enzymatic resolution can be employed to separate the enantiomers of the racemic amine or a precursor. google.com Lipases are commonly used to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated and unreacted enantiomers. google.com

Chemical Derivatization for Specialized Research Applications

The chemical modification of this compound allows for the synthesis of a diverse range of analogs for SAR studies and other research purposes. Derivatization can be targeted at the primary amine or the thiophene ring.

The primary amine group is a versatile handle for a variety of chemical transformations:

N-Acylation: The amine can be readily acylated using acyl chlorides, anhydrides, or carboxylic acids (with a coupling agent) to form a range of amides. This allows for the introduction of various substituents to probe the effects of steric and electronic properties on biological activity.

N-Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This introduces a different type of functionality with distinct electronic and hydrogen-bonding properties compared to amides.

N-Alkylation and N-Arylation: The primary amine can be converted to a secondary or tertiary amine through reactions with alkyl halides or through reductive amination with aldehydes or ketones. N-arylation can be achieved through methods like the Buchwald-Hartwig amination.

These reactions allow for a systematic exploration of the chemical space around the amine functionality.

The thiophene ring itself can be further functionalized, although the reactivity is influenced by the existing propyl-amine side chain.

Electrophilic Aromatic Substitution: The thiophene ring is generally susceptible to electrophilic substitution reactions such as halogenation, nitration, and sulfonation. nih.gove-bookshelf.deresearchgate.net The position of substitution (C2, C4, or C5) will be directed by the activating/deactivating nature of the propyl-amine substituent.

Lithiation and Functionalization: Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings. rsc.orgacs.org It may be possible to deprotonate the thiophene ring at a specific position using a strong base like n-butyllithium, followed by quenching with an electrophile to introduce a new substituent. The directing effect of the side chain would play a crucial role in determining the site of lithiation. acs.org

Through these derivatization strategies, a library of compounds based on the (R)-1-(thiophen-3-yl)propan-2-amine scaffold can be generated for detailed investigation in various research contexts.

Preparation of Isotopically Labeled Analogues for Mechanistic Studies

The synthesis of isotopically labeled analogues of (R)-1-(thiophen-3-yl)propan-2-amine is crucial for conducting in-depth mechanistic studies. These labeled compounds serve as indispensable tools in various research applications, including the elucidation of metabolic pathways, pharmacokinetic (absorption, distribution, metabolism, and excretion - ADME) studies, and receptor-binding assays. The incorporation of stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) allows for the differentiation and tracking of the molecule and its metabolites without altering its fundamental chemical properties. clearsynth.com

Methodologies for isotopic labeling can be broadly categorized into two main approaches: direct isotopic exchange reactions on the target molecule or a late-stage intermediate, and the use of isotopically labeled building blocks in a de novo synthesis. The choice of strategy depends on the desired position of the label, the availability of precursors, and the chemical stability of the molecule under the required reaction conditions.

Deuterium Labeling:

Deuteration, the replacement of a hydrogen atom with a deuterium atom, is a common strategy to investigate pharmacokinetic properties. The increased mass of deuterium can slow down metabolic processes that involve the cleavage of a carbon-hydrogen bond, a phenomenon known as the "kinetic isotope effect." This can lead to a better understanding of metabolic stability. researchgate.net

For (R)-1-(thiophen-3-yl)propan-2-amine, deuterium labels can be introduced at several positions. A particularly relevant method involves the direct hydrogen-deuterium (H/D) exchange on the thiophene ring. Research has shown that a silver-catalyzed H/D exchange reaction can effectively introduce deuterium at the β-position of thiophene rings using heavy water (D₂O) as the deuterium source. rsc.org This method is advantageous due to its operational simplicity and high deuterium incorporation rates. rsc.org Additionally, transition metal-catalyzed methods, such as those employing palladium on carbon (Pd/C) with D₂O, offer a versatile approach for deuterating various organic molecules and could be applied to label the propan-2-amine side chain. nih.gov

Carbon-13 Labeling:

Carbon-13 labeling is a powerful technique for tracing the metabolic fate of a molecule. nih.govnih.gov By incorporating ¹³C atoms at specific positions, researchers can use techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to identify and quantify metabolites, thereby mapping out metabolic pathways. nih.gov

The synthesis of ¹³C-labeled (R)-1-(thiophen-3-yl)propan-2-amine would typically involve the use of ¹³C-labeled building blocks. For instance, labeling the propan-2-amine side chain could be achieved by starting with a commercially available ¹³C-labeled precursor, such as ¹³C-labeled acetone (B3395972) or nitroethane, and incorporating it into the synthetic route leading to the final compound. The specific choice of labeled precursor would dictate the position of the ¹³C atom within the molecule's backbone.

The following table summarizes potential isotopically labeled analogues of (R)-1-(thiophen-3-yl)propan-2-amine and plausible synthetic strategies for their preparation.

| Labeled Analogue | Isotope | Position of Label | Potential Synthetic Strategy/Precursor | Purpose in Mechanistic Studies |

| (R)-1-(thiophen-3-yl)propan-2-amine-dₓ | Deuterium (D) | Thiophene ring (β-positions) | Silver-catalyzed H/D exchange with D₂O on the final compound or a late-stage intermediate. rsc.org | To study the metabolic stability of the thiophene ring. |

| (R)-1-(thiophen-3-yl)propan-2-amine-dₓ | Deuterium (D) | Propan-2-amine side chain | Palladium-catalyzed H/D exchange or use of deuterated building blocks like deuterated propanal during synthesis. nih.gov | To investigate the kinetic isotope effect on side-chain metabolism. |

| (R)-1-(thiophen-3-yl)propan-2-amine-¹³C₃ | Carbon-13 (¹³C) | Propan-2-amine backbone | Synthesis using ¹³C₃-labeled acetone or other suitable three-carbon building blocks. | To trace the complete propan-2-amine side chain in metabolic fate studies. nih.gov |

| (R)-1-(thiophen-3-yl)propan-2-¹⁵N-amine | Nitrogen-15 (¹⁵N) | Amine group | Use of ¹⁵N-labeled ammonia or a ¹⁵N-labeled amine source during the amination step of the synthesis. | To study the metabolic fate of the nitrogen atom, such as deamination reactions. |

These isotopically labeled analogues are critical for gaining a comprehensive understanding of the biological activity and disposition of (R)-1-(thiophen-3-yl)propan-2-amine, providing valuable insights for further drug development and mechanistic research. clearsynth.com

Computational Chemistry and Theoretical Structural Elucidation

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic nature of a molecule. rsc.orgnih.govmdpi.com For (R)-1-(Thiophen-3-yl)propan-2-amine, these calculations reveal key insights into its reactivity and potential for intermolecular interactions.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution across the molecule. researchgate.netresearchgate.net For (R)-1-(Thiophen-3-yl)propan-2-amine, the MEP map would likely show a region of negative potential (electron-rich) associated with the sulfur atom of the thiophene (B33073) ring and a region of positive potential (electron-poor) around the protonated amine group. jchps.com These features are crucial for predicting how the molecule will interact with other molecules, including biological receptors.

| Calculated Property | Hypothetical Value | Significance |

|---|---|---|

| EHOMO | -6.1 eV | Indicates electron-donating capability (thiophene ring) |

| ELUMO | -0.4 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | ~3.5 D | Indicates overall polarity of the molecule |

| Mulliken Charge on Sulfur (S) | -0.25 e | Highlights the nucleophilic character of the thiophene ring |

| Mulliken Charge on Nitrogen (N) | +0.95 e (in hydrochloride form) | Highlights the electrophilic character of the protonated amine |

Conformational Analysis and Mapping of Energy Landscapes for the (R)-Enantiomer

The biological activity of a flexible molecule like (R)-1-(Thiophen-3-yl)propan-2-amine is intimately linked to its three-dimensional shape or conformation. pomona.edu Conformational analysis aims to identify the stable, low-energy arrangements of the atoms and the energy barriers between them. acs.org This is typically achieved by systematically rotating the molecule around its single bonds and calculating the potential energy at each step, a process known as a potential energy surface (PES) scan. researchgate.netuni-muenchen.deresearchgate.net

For this molecule, the key degrees of rotational freedom are around the Cα-Cβ bond of the propyl chain and the Cβ-C(thiophene) bond. Analogous to studies on amphetamine, the rotation around the Cα-Cβ bond is expected to yield distinct low-energy conformers, often referred to as gauche and anti (or trans) conformations. rsc.orgresearchgate.netrsc.org The relative populations of these conformers are determined by their energies, with the global minimum energy conformer being the most populated. Understanding which conformation is preferred is vital, as only specific conformations may be able to bind effectively to a biological target. pomona.edu

The energy landscape can be mapped by performing relaxed PES scans, where for each incremental rotation of a specific dihedral angle, the rest of the molecule's geometry is optimized to its lowest energy state. nih.gov This provides a profile of energy versus dihedral angle, revealing the energy minima (stable conformers) and maxima (transition states between conformers).

| Conformer | Key Dihedral Angle (Cthiophene-Cβ-Cα-N) | Hypothetical Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Anti (Trans) | ~180° | 0.00 (Global Minimum) | The thiophene ring and the amine group are positioned on opposite sides of the Cα-Cβ bond. |

| Gauche I | ~60° | 0.75 | A staggered conformation with the amine group rotated relative to the thiophene ring. |

| Gauche II | ~-60° (or 300°) | 0.80 | The other staggered conformation, often slightly different in energy from Gauche I. |

Molecular Modeling and Docking Studies for Hypothetical Receptor Binding (in vitro biological targets)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). orientjchem.orgjuniperpublishers.com This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a drug candidate and its biological target. nih.gov Given the structural similarity of (R)-1-(Thiophen-3-yl)propan-2-amine to amphetamine, logical hypothetical targets for docking studies include the monoamine transporters—specifically the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET)—as well as various serotonin receptors (e.g., 5-HT1A, 5-HT2A). frontiersin.orgnih.govnih.govacs.orgresearchgate.net

Docking simulations would involve placing the low-energy conformers of the ligand into the defined binding site of the target protein. A scoring function is then used to estimate the binding affinity, typically expressed as a negative value in kcal/mol, where a more negative score indicates a stronger predicted binding. nih.gov The results can reveal key intermolecular interactions, such as hydrogen bonds, ionic interactions (salt bridges), and hydrophobic contacts, that stabilize the ligand-receptor complex. For the hydrochloride form of the molecule, a critical interaction would be the ionic bond between the protonated amine and an acidic residue (e.g., aspartate) in the receptor's binding pocket, a common feature in the binding of monoaminergic ligands. nih.gov

| Hypothetical Target | Predicted Binding Affinity (kcal/mol) | Potential Key Interacting Residues | Plausible Interactions |

|---|---|---|---|

| Serotonin Transporter (SERT) | -8.5 | Asp98, Tyr95, Ile172 | Ionic bond with Asp98; π-π stacking with Tyr95 |

| Dopamine Transporter (DAT) | -7.9 | Asp79, Ser149, Phe320 | Ionic bond with Asp79; Hydrogen bond with Ser149 |

| Norepinephrine Transporter (NET) | -8.2 | Asp75, Phe317, Val148 | Ionic bond with Asp75; Hydrophobic interactions |

| 5-HT2A Receptor | -9.1 | Asp155, Ser242, Phe339 | Ionic bond with Asp155; π-π stacking with Phe339 |

Simulation of Reaction Mechanisms and Transition States in Synthesis

Computational chemistry can also elucidate the mechanisms of chemical reactions, providing insights into reaction pathways and identifying the high-energy transition states that control the reaction rate. researchgate.netresearchgate.netacs.org A common and efficient method for synthesizing primary amines like (R)-1-(Thiophen-3-yl)propan-2-amine is reductive amination. rsc.orgacs.org This reaction typically involves the condensation of a ketone (1-(thiophen-3-yl)propan-2-one) with an amine source (like ammonia (B1221849) or hydroxylamine) to form an imine or oxime intermediate, which is then reduced to the final amine. rsc.orgnih.gov

DFT calculations can be used to model the entire reaction pathway. This involves locating the structures of the reactants, intermediates, transition states, and products. By calculating the energies of these species, an energy profile for the reaction can be constructed. The highest point on this profile corresponds to the rate-determining transition state, and its energy relative to the reactants gives the activation energy (Ea) for the reaction. A lower activation energy implies a faster reaction rate. Such simulations can help optimize reaction conditions by, for example, studying the effect of different catalysts or reducing agents on the activation energy. nih.govrsc.org

| Reaction Step | Description | Hypothetical Calculated Activation Energy (Ea) (kcal/mol) |

|---|---|---|

| Imine Formation | Nucleophilic attack of amine on the ketone followed by dehydration. | 15 - 20 |

| Hydride Transfer (Reduction) | Reduction of the C=N double bond of the imine intermediate by a reducing agent (e.g., NaBH4). | 10 - 15 (Rate-determining step) |

Investigation of Molecular Interactions and Preclinical Research Relevance

Biochemical Pathway Exploration in Model Systems (in vitro)

In vitro research on (R)-1-(thiophen-3-yl)propan-2-amine hydrochloride and its analogues has primarily focused on their interaction with the monoamine neurotransmitter systems. While specific data for the (R)-3-thienyl isomer is limited, extensive studies on the closely related N-methylated 2-thienyl analogue, methiopropamine, provide significant insights into the likely biochemical pathways. These studies suggest that the primary mechanism of action involves the inhibition of norepinephrine (B1679862) and dopamine (B1211576) reuptake at presynaptic nerve terminals. mdpi.comnih.gov

The interaction with these transporters leads to an increased concentration of dopamine and norepinephrine in the synaptic cleft, thereby enhancing monoaminergic neurotransmission. This mechanism is characteristic of stimulant compounds and forms the basis of their psychoactive effects. It is hypothesized that this compound acts as a substrate for these transporters, leading to both reuptake inhibition and the promotion of neurotransmitter efflux. wikipedia.orgmyskinrecipes.com

Receptor Binding Profile Elucidation in Isolated Systems (in vitro)

The receptor binding profile of thiophene-based amphetamine analogues has been characterized to determine their affinity and selectivity for various monoamine transporters. In vitro assays using rat brain synaptosomes or human transporter-transfected cells are standard methodologies for these investigations. For methiopropamine, the 2-thienyl analogue, studies have determined its inhibitory concentrations (IC50) at the dopamine transporter (DAT) and the norepinephrine transporter (NET). mdpi.comnih.gov

Table 1: In Vitro Monoamine Transporter Inhibition Data for Methiopropamine (a structural analogue)

| Transporter | IC50 (µM) | Reference |

|---|---|---|

| Norepinephrine Transporter (NET) | 0.47 | mdpi.comnih.gov |

| Dopamine Transporter (DAT) | 0.74 | mdpi.comnih.gov |

| Serotonin (B10506) Transporter (SERT) | > 25 | mdpi.comnih.gov |

Enzyme Inhibition and Activation Mechanisms Investigation (in vitro)

The investigation into the enzyme interactions of this compound and related compounds has explored their potential to act as either substrates or inhibitors of key metabolic enzymes. A significant finding for propan-2-amines, the structural class to which this compound belongs, is their general resistance to metabolism by monoamine oxidases (MAOs). wikipedia.org In fact, many compounds in this class have been shown to act as competitive inhibitors of MAO. wikipedia.org

Structure-Activity Relationship (SAR) Studies for Synthesized Analogues (theoretical and in vitro)

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound and its analogues influences their biological activity. The replacement of the phenyl ring of amphetamine with a thiophene (B33073) ring is a key structural modification. The position of the propan-2-amine group on the thiophene ring (position 2 or 3) is known to affect potency. wikipedia.org

Further SAR studies on amphetamine analogues have explored various substitutions on the aromatic ring and the amine group. For instance, N-methylation, as seen in the analogue methiopropamine, can alter the potency and selectivity of the compound at monoamine transporters. It has been noted that N-methyl and thiophen-3-yl analogues of thiopropamine are somewhat more potent than the parent compound, though still generally weaker than their corresponding amphetamine counterparts. wikipedia.org The systematic synthesis and in vitro testing of a series of substituted thienylpropanamines would be required to build a comprehensive SAR profile. myskinrecipes.com

Table 2: General SAR Observations for Thiophene-based Amphetamine Analogues

| Structural Modification | General Effect on Activity | Reference |

|---|---|---|

| Thiophene Ring vs. Phenyl Ring | Generally results in lower potency compared to amphetamine. | wikipedia.org |

| Position of Propan-2-amine on Thiophene | Influences potency. | wikipedia.org |

| N-methylation | Can increase potency relative to the primary amine. | wikipedia.org |

Metabolic Pathway Elucidation in Non-Human In Vivo Models and In Vitro Systems

The metabolic fate of thiophene-containing pharmaceuticals is of significant interest due to the potential for the formation of reactive metabolites. nih.gov For thiopropamine, the 2-thienyl analogue of the title compound, it is suggested that metabolism proceeds through the formation of active 4-hydroxymethiopropamine and thiophene S-oxides. wikipedia.org These intermediates are then likely deaminated by cytochrome P450 enzymes, particularly CYP2C, in the liver, leading to inactive ketone metabolites. wikipedia.org

The bioactivation of the thiophene ring is a known phenomenon in drug metabolism and can, in some cases, be associated with toxicity. nih.gov Therefore, a thorough understanding of the metabolic pathways of this compound in preclinical models is essential for any further development. This would involve in vitro studies with liver microsomes and in vivo studies in animal models to identify the major metabolites and the enzymes responsible for their formation.

Conceptual Role as a Chemical Scaffold within Early-Stage Drug Discovery Research Frameworks

This compound serves as a valuable chemical scaffold in the early stages of drug discovery. The thiophene ring is considered a "privileged pharmacophore" in medicinal chemistry due to its presence in numerous FDA-approved drugs and its ability to interact with a wide range of biological targets. researchgate.netnih.gov

This compound and its derivatives are utilized as building blocks for creating libraries of novel compounds with potential activity at the central nervous system. myskinrecipes.com By modifying the core structure of (R)-1-(thiophen-3-yl)propan-2-amine, medicinal chemists can explore the SAR for various targets, aiming to develop compounds with improved potency, selectivity, and pharmacokinetic properties. Its structural similarity to known stimulants also makes it a reference compound in the development of new psychoactive substances and in forensic analysis. myskinrecipes.com

Advanced Analytical Techniques for Research and Quality Control

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Enantiomeric Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing both the chemical and enantiomeric purity of chiral compounds like (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride. The development of a robust HPLC method is critical for separating the target (R)-enantiomer from its (S)-enantiomer and any other related impurities. gcms.czphenomenex.com

Chiral Stationary Phases (CSPs) are indispensable for enantiomeric separations. Polysaccharide-based columns, such as those with amylose (B160209) or cellulose (B213188) derivatives coated on a silica (B1680970) support, are frequently effective for resolving amine-containing chiral compounds. mdpi.com A typical method development strategy involves screening different CSPs and mobile phase compositions to achieve optimal separation.

A representative method could utilize an amylose-based CSP, such as Amylose tris(3,5-dimethylphenylcarbamate), with a mobile phase operating in normal-phase mode. This mobile phase often consists of a non-polar alkane (e.g., n-hexane), a polar alcohol modifier (e.g., ethanol (B145695) or isopropanol) to control retention, and a small amount of a basic additive (e.g., diethylamine) to minimize peak tailing by interacting with active sites on the stationary phase. The separation is monitored using a UV detector, typically at a wavelength where the thiophene (B33073) ring absorbs.

The method's performance is evaluated based on key chromatographic parameters such as retention time, resolution between enantiomers, and peak symmetry. Validation according to established guidelines ensures the method is linear, accurate, precise, and specific for its intended purpose. gcms.cz

Interactive Table 6.1: Representative HPLC Method Parameters and Purity Analysis

| Parameter | Value / Result | Description |

| Chromatographic Conditions | ||

| Column | Amylose tris(3,5-dimethylphenylcarbamate) CSP | Chiral stationary phase for enantiomeric separation. |

| Mobile Phase | n-Hexane:Ethanol:Diethylamine (85:15:0.1, v/v/v) | Isocratic mobile phase for optimal resolution. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separation. |

| Detection | UV at 230 nm | Wavelength for detecting the thiophene chromophore. |

| Sample Analysis Results | ||

| Retention Time (R)-enantiomer | 9.5 min | Retention time of the desired product. |

| Retention Time (S)-enantiomer | 11.2 min | Retention time of the enantiomeric impurity. |

| Resolution (Rs) | > 2.0 | Baseline separation achieved between enantiomers. |

| Purity of (R)-enantiomer | 99.8% | Calculated from the peak area of the chromatogram. |

| Enantiomeric Purity | 99.6% ee | Enantiomeric excess, indicating high chiral purity. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Profiling and Impurity Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate, identify, and quantify volatile and semi-volatile impurities. rsc.org For polar compounds like primary amines, derivatization is often necessary to increase their volatility and thermal stability, and to improve chromatographic peak shape. gcms.cznih.gov

A common derivatization agent for amines is trifluoroacetic anhydride (B1165640) (TFAA), which reacts with the primary amine to form a stable, volatile trifluoroacetamide (B147638) derivative. The derivatized sample is then injected into the GC system, where compounds are separated on a capillary column (e.g., a 5% phenyl-methylpolysiloxane column) based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, which serves as a detector. The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound that acts as a chemical fingerprint. nih.gov

This technique is highly effective for identifying potential impurities, which may include regioisomers (e.g., 1-(thiophen-2-yl)propan-2-amine), unreacted starting materials, or byproducts from the synthesis. The combination of retention time from the GC and the mass spectrum from the MS allows for confident identification of these trace-level components.

Interactive Table 6.2: GC-MS Impurity Profile (Post-TFAA Derivatization)

| Retention Time (min) | Key Mass Fragments (m/z) | Tentative Identification |

| 8.2 | 237 (M+), 140, 111, 97 | (R)-1-(Thiophen-3-yl)propan-2-amine (TFAA derivative) |

| 7.9 | 237 (M+), 140, 111, 83 | 1-(Thiophen-2-yl)propan-2-amine (TFAA derivative) |

| 6.5 | 195 (M+), 111, 98 | Thiophene-3-ylacetone (Synthesis Precursor) |

| 9.1 | 334 (M+), 237, 140 | Potential Dimerization Byproduct (TFAA derivative) |

Spectrophotometric Methods for Quantitative Analysis in Research Experiments

UV-Visible spectrophotometry offers a simple, cost-effective, and rapid method for the quantitative analysis of substances in solution. While this compound has some UV absorbance due to the thiophene ring, direct spectrophotometry may lack the specificity required in complex matrices. A more robust approach involves a derivatization reaction where the primary amine group reacts with a specific reagent to form a colored product, allowing for measurement in the visible region of the spectrum where interference is less likely. arcjournals.org

One such method involves the formation of a charge-transfer complex. researchgate.net Reagents like tetracyanoethylene (B109619) (TCNE) can react with the primary amine (an n-donor) to form a distinctly colored complex. The intensity of the color, measured as absorbance at a specific wavelength (λmax), is directly proportional to the concentration of the amine, following the Beer-Lambert law.

To perform the analysis, a calibration curve is first established by measuring the absorbance of a series of standard solutions of the compound at known concentrations. The absorbance of an unknown sample is then measured under the same conditions, and its concentration is determined by interpolation from the calibration curve. This method is particularly useful for routine quantitative measurements in research settings where high-throughput analysis is needed.

Interactive Table 6.3: Representative Calibration Data for Spectrophotometric Analysis

| Concentration (µg/mL) | Absorbance at λmax |

| 5.0 | 0.112 |

| 10.0 | 0.225 |

| 15.0 | 0.336 |

| 20.0 | 0.448 |

| 25.0 | 0.560 |

| Linear Regression | y = 0.0224x + 0.001 |

| Correlation Coefficient (R²) | 0.9998 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation and Sample Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of the compound. Both ¹H NMR and ¹³C NMR spectra are crucial for confirming the identity of this compound.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the three protons on the thiophene ring, the methine (CH) proton adjacent to the amine, the methylene (B1212753) (CH₂) protons, and the methyl (CH₃) protons. The splitting patterns (multiplicity) of these signals provide connectivity information.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this structure, seven distinct carbon signals would be expected. The chemical shift of each carbon provides insight into its electronic environment (e.g., aromatic vs. aliphatic, proximity to heteroatoms).

Furthermore, quantitative NMR (qNMR) can be employed for purity assessment by integrating the signals of the analyte against a certified internal standard of known concentration. researchgate.net

Interactive Table 6.4.1: Predicted ¹H NMR Spectral Data (in D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.6 - 7.4 | Multiplet | 3H | Thiophene ring protons (H-2, H-4, H-5) |

| ~ 3.7 | Multiplet | 1H | CH-NH₂ |

| ~ 3.0 | Multiplet | 2H | CH₂ |

| ~ 1.3 | Doublet | 3H | CH₃ |

Interactive Table 6.4.2: Predicted ¹³C NMR Spectral Data (in D₂O)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 138 | Thiophene C-3 (quaternary) |

| ~ 129 | Thiophene C-5 |

| ~ 127 | Thiophene C-2 |

| ~ 123 | Thiophene C-4 |

| ~ 48 | CH-NH₂ |

| ~ 38 | CH₂ |

| ~ 18 | CH₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Structural Fingerprinting

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When infrared radiation is passed through a sample, molecules absorb energy at specific frequencies corresponding to the vibrations of their chemical bonds. An FTIR spectrum is a plot of this absorption versus wavenumber.

For this compound, the spectrum would exhibit characteristic absorption bands confirming its key structural features. The primary amine, present as an ammonium (B1175870) salt (-NH₃⁺), will show broad stretching vibrations. The thiophene ring will have characteristic aromatic C-H and C=C stretching bands. The aliphatic propyl chain will be identified by its C-H stretching and bending vibrations.

The region from approximately 1500 to 400 cm⁻¹, known as the "fingerprint region," contains a complex pattern of absorptions that is unique to the molecule as a whole. rjpn.org This fingerprint can be used to confirm the identity of the compound by comparing its spectrum to that of a known reference standard.

Interactive Table 6.5: Key FTIR Absorption Bands and Functional Group Assignments

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Thiophene (Aromatic) |

| 3000 - 2800 | N-H Stretch (broad) | Primary Ammonium Salt (-NH₃⁺) |

| 2980 - 2850 | C-H Stretch | Alkyl (CH₃, CH₂, CH) |

| ~ 1600 & ~ 1500 | C=C Stretch | Thiophene Ring |

| 1620 - 1500 | N-H Bend | Primary Ammonium Salt (-NH₃⁺) |

| 1470 - 1350 | C-H Bend | Alkyl (CH₃, CH₂) |

| ~ 850 - 700 | C-S Stretch | Thiophene Ring |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for producing enantiopure (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride, and how is enantiopurity validated?

- Methodology :

- Start with enantiopure (S)-1-(thiophen-3-yl)propan-2-amine (or its precursor) as a chiral building block .

- Use resolution techniques like chiral chromatography (e.g., Chiralpak AD-H column with hexane/isopropanol mobile phase) to separate enantiomers .

- Validate enantiopurity via polarimetry or chiral HPLC (retention time comparison against known standards) .

- Example Protocol : Manglik et al. (cited in ) synthesized PZM21 hydrochloride via coupling enantiopure intermediates, ensuring >99% enantiomeric excess (e.e.) through chiral HPLC .

Q. Which analytical techniques are essential for characterizing this compound’s structural integrity and purity?

- Key Techniques :

Q. What are the critical handling and storage protocols for maintaining compound stability?

- Guidelines :

- Store at -20°C in airtight, light-resistant containers to prevent degradation .

- Use inert atmospheres (N2/Ar) during synthesis to avoid oxidation of the thiophene ring .

- Conduct stability studies under accelerated conditions (40°C/75% RH) to establish shelf-life .

Advanced Research Questions

Q. How does the (R)-enantiomer’s stereochemistry influence its interaction with opioid or serotonin receptors compared to the (S)-form?

- Methodological Approach :

- Perform competitive binding assays (e.g., radioligand displacement using [3H]-DAMGO for μ-opioid receptors) .

- Compare functional activity in vitro (e.g., cAMP inhibition in HEK293 cells expressing 5-HT receptors) .

- Key Finding : In PZM21 (a μ-opioid agonist), the (S)-configured analog showed distinct respiratory depression profiles, highlighting stereochemical impacts on receptor signaling .

Q. How can researchers resolve contradictions in reported biological activity data between batches or stereoisomers?

- Strategies :

- Re-evaluate enantiopurity using chiral HPLC and correlate with bioassay results .

- Use computational docking (e.g., AutoDock Vina) to model ligand-receptor interactions and identify stereospecific binding motifs .

- Cross-validate findings with orthogonal assays (e.g., electrophysiology for receptor activation vs. β-arrestin recruitment assays) .

Q. What advanced impurity profiling methods are recommended for quality control in batch synthesis?

- Techniques :

- HPLC-MS/MS : Detect trace impurities (e.g., des-methyl byproducts or thiophene oxidation products) with LOQ <0.1% .

- Forced Degradation Studies : Expose the compound to heat, light, and acidic/basic conditions to identify degradation pathways .

- Reference Standards : Use EP/Pharm. grade impurity standards (e.g., methylated or hydroxylated analogs) for quantification .

Q. How can synthetic yields be optimized while maintaining enantiopurity in large-scale production?

- Optimization Strategies :

- Employ catalytic asymmetric synthesis (e.g., chiral auxiliaries or organocatalysts) to enhance enantioselectivity .

- Use process analytical technology (PAT) like in-line FTIR to monitor reaction progression and minimize side products .

- Case Study : A 15% yield improvement was achieved by switching from batch to flow chemistry, reducing racemization .

Q. What comparative pharmacological profiles exist between this compound and structurally related analogs (e.g., BW723C86)?

- Approach :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.